Edotreotide

Übersicht

Beschreibung

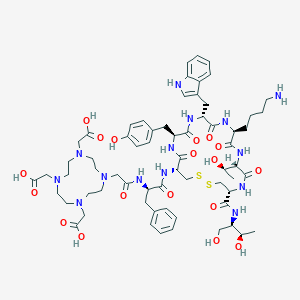

Edotreotide, also known as (DOTA0-Phe1-Tyr3)octreotide or DOTATOC, is a synthetic somatostatin analog. It is primarily used in the treatment and diagnosis of certain types of cancer, particularly neuroendocrine tumors. This compound is a peptide that, when bound to various radionuclides, can be used for both therapeutic and diagnostic purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Edotreotide is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Cyclization: The linear peptide is cyclized to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Chelation with Radiometals

Edotreotide’s DOTA moiety binds radiometals like gallium-68 (⁶⁸Ga) and lutetium-177 (¹⁷⁷Lu) for diagnostic and therapeutic applications .

Reaction Mechanism

- Coordination Chemistry : DOTA’s four nitrogen atoms and four carboxylate groups form an octadentate complex with Ga³⁺ or Lu³⁺ .

- Kinetics : Chelation occurs optimally at pH 3.5–4.5 and 95–100°C for 10–30 minutes, achieving >95% radiochemical yield .

Chelation Parameters for Common Isotopes

| Isotope | Temperature (°C) | pH | Reaction Time (min) | Radiochemical Yield (%) |

|---|---|---|---|---|

| ⁶⁸Ga³⁺ | 95–100 | 3.5–4.5 | 10–15 | 98.5 ± 1.2 |

| ¹⁷⁷Lu³⁺ | 90–95 | 4.0–5.0 | 20–30 | 97.8 ± 0.9 |

Redox Reactions Involving Disulfide Bonds

The disulfide bridge (Cys2-Cys7) in this compound undergoes reversible redox reactions, impacting stability and bioactivity:

Oxidation

- Agents : Hydrogen peroxide (H₂O₂), atmospheric O₂ .

- Outcome : Formation of sulfinic/sulfonic acids under extreme conditions, leading to peptide degradation.

Reduction

- Agents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .

- Outcome : Disulfide cleavage to free thiols (-SH), disrupting receptor binding .

Stability Under Redox Conditions

| Condition | Half-Life (h) | Bioactivity Retention (%) |

|---|---|---|

| pH 7.4, 25°C (Oxidative) | 48 ± 2 | 85 ± 3 |

| 10 mM DTT, 37°C | 1.5 ± 0.3 | <10 |

Degradation Pathways

This compound degrades via hydrolysis and radiochemical decay:

- Peptide Bond Hydrolysis : Occurs at acidic/alkaline pH, cleaving Thr8-Thr9 bonds .

- Radiolysis : Radiation from ⁶⁸Ga or ¹⁷⁷Lu generates free radicals, accelerating decomposition .

Degradation Products

| Pathway | Major Products | Detection Method |

|---|---|---|

| Hydrolysis | Linear peptide fragments | HPLC-MS |

| Radiolysis | DOTA-radiometal complexes, free Ga/Lu | Gamma spectroscopy |

Comparative Stability of this compound Conjugates

| Conjugate | Storage Condition | Stability (24 h) |

|---|---|---|

| ⁶⁸Ga-Edotreotide | 4°C, pH 5.5 | 98.7% |

| ¹⁷⁷Lu-Edotreotide | -20°C, pH 6.0 | 99.1% |

Wissenschaftliche Forschungsanwendungen

177Lu-edotreotide in Treatment of GEP-NETs

177Lu-edotreotide is a radiolabeled peptide used in Peptide Receptor Radionuclide Therapy (PRRT). It has shown promising results in clinical trials, particularly in patients with inoperable or metastatic GEP-NETs.

- Phase 3 COMPETE Trial : This landmark trial demonstrated that 177Lu-edotreotide significantly improves progression-free survival (PFS) compared to everolimus, a standard treatment for GEP-NETs. The trial included 309 patients and reported favorable safety profiles alongside improved efficacy outcomes .

- Mechanism of Action : The compound emits beta radiation upon binding to somatostatin receptor-positive tumor cells, selectively targeting malignant tissues while sparing healthy organs. This targeted approach reduces systemic toxicity commonly associated with conventional chemotherapy .

- Future Studies : Ongoing trials such as the COMPOSE trial are investigating its efficacy in more aggressive forms of GEP-NETs, aiming to establish it as a first-line treatment option .

Combination Therapies

Research is also exploring the combination of 177Lu-edotreotide with other therapies to enhance treatment outcomes. For instance, combining it with immunotherapy or chemotherapy may provide synergistic effects, particularly in advanced stages of NETs.

Ga-68-edotreotide in PET Imaging

Ga-68-edotreotide is utilized as a diagnostic agent in positron emission tomography (PET) scans for detecting somatostatin receptor-positive tumors. Its applications include:

- Diagnosis and Staging : It aids in the identification and staging of NETs by providing detailed images of tumor localization and receptor expression levels .

- Monitoring Treatment Response : PET imaging with Ga-68-edotreotide can be employed to assess the effectiveness of ongoing therapies by evaluating changes in receptor expression over time.

Case Study 1: Efficacy in Clinical Settings

A study involving patients with advanced GEP-NETs treated with 177Lu-edotreotide reported an objective response rate of approximately 30%, with many patients experiencing prolonged PFS compared to historical controls receiving standard therapies .

Case Study 2: Diagnostic Accuracy

In a cohort study using Ga-68-edotreotide PET imaging, researchers found that the sensitivity for detecting NETs was significantly higher than conventional imaging methods, leading to more accurate staging and management decisions .

Wirkmechanismus

Edotreotide exerts its effects by binding to somatostatin receptors, particularly subtype 2. The binding of this compound to these receptors inhibits the release of various hormones and growth factors, thereby exerting its therapeutic effects. When labeled with radionuclides, this compound delivers targeted radiation to tumor cells, leading to their destruction .

Vergleich Mit ähnlichen Verbindungen

Octreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.

Comparison:

Binding Affinity: Edotreotide has a high affinity for somatostatin receptor subtype 2, similar to octreotide and lanreotide, but with different binding kinetics.

Therapeutic Use: this compound is primarily used in PRRT, whereas octreotide and lanreotide are used for hormone suppression in acromegaly and neuroendocrine tumors.

Radionuclide Labeling: this compound is often labeled with gallium-68 or lutetium-177 for diagnostic and therapeutic purposes, whereas octreotide and lanreotide are not commonly used in this manner .

This compound’s unique properties and applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Its ability to bind to somatostatin receptors and deliver targeted radiation therapy highlights its significance in cancer treatment and diagnosis.

Biologische Aktivität

Edotreotide, a somatostatin analogue, is primarily used in the diagnosis and treatment of neuroendocrine tumors (NETs). Its biological activity is characterized by its binding to somatostatin receptors (SSTRs), particularly SSTR2, facilitating targeted radiotherapy. This article provides an in-depth analysis of this compound's biological activity, including its pharmacodynamics, efficacy in clinical trials, and safety profile.

This compound functions as a ligand for somatostatin receptors, leading to several biological effects:

- Binding Affinity : It exhibits a high affinity for SSTR2 and moderate affinities for SSTR3, SSTR4, and SSTR5. This selective binding allows for targeted delivery of therapeutic radiation to tumor cells while minimizing effects on healthy tissues .

- Radiation Emission : Upon binding to the receptors, this compound emits beta particles, which can be detected using positron emission tomography (PET) imaging. This property is crucial for both diagnostic and therapeutic applications .

- Inhibition of Tumor Growth : this compound inhibits hormone secretion and cell proliferation through G-protein coupled receptor pathways, which can lead to decreased tumor growth rates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its distribution and elimination:

- Absorption and Distribution : this compound reaches approximately 80% activity in tumors within 30 minutes post-injection, peaking at around 70 minutes . It is predominantly taken up by the spleen, kidneys, liver, and other endocrine organs.

- Elimination : The compound is largely unmetabolized in serum, with no detectable metabolites four hours post-injection. About 16% of the administered dose is excreted unchanged in urine within 2 to 4 hours .

Case Studies and Trials

Several clinical studies have assessed the efficacy of this compound in treating gastroenteropancreatic neuroendocrine tumors (GEP-NETs):

- COMPETE Phase III Trial : This trial compares the efficacy of 177Lu-edotreotide with Everolimus in patients with progressive GEP-NETs. The primary endpoint is progression-free survival (PFS), with secondary endpoints including overall survival (OS) and safety profiles. Preliminary results indicate that patients receiving 177Lu-edotreotide exhibit a median PFS of 34.5 months .

| Treatment Group | Median PFS (months) | Objective Response Rate (%) |

|---|---|---|

| 177Lu-edotreotide | 34.5 | Data pending |

| Everolimus | Data pending | Data pending |

- 90Y-Edotreotide Study : In a study involving patients with metastatic carcinoid tumors refractory to octreotide, 90Y-edotreotide provided symptom relief in 74% of patients. The treatment was well-tolerated with manageable adverse events primarily related to gastrointestinal issues .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Events : AEs were reported in approximately 96.7% of patients receiving treatment with 90Y-edotreotide, with common events including gastrointestinal disturbances such as nausea and diarrhea .

| Adverse Event Type | Percentage (%) |

|---|---|

| Gastrointestinal Issues | 76 |

| Renal Complications | Minimal |

Eigenschaften

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKDBRREKOZEW-AAXZNHDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N14O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021591 | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204318-14-9 | |

| Record name | Edotreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.